molecular formula C10H11FO3S B2752551 4-(But-3-en-1-yloxy)benzenesulfonyl fluoride CAS No. 2172495-57-5

4-(But-3-en-1-yloxy)benzenesulfonyl fluoride

Cat. No. B2752551
M. Wt: 230.25
InChI Key: LBTZULLLNQLVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(But-3-en-1-yloxy)benzenesulfonyl fluoride” is a chemical compound used in scientific research due to its diverse applications. It possesses unique properties that make it valuable for studying biological processes and developing pharmaceuticals. The compound has a CAS Number of 2172495-57-5 and a molecular weight of 230.26 .


Synthesis Analysis

A versatile selectively addressable SuFEx click chemistry hub, but-3-ene-1,3-disulfonyl difluoride (BDF) was designed and synthesized through head-to-tail dimerization of ethenesulfonyl fluoride (ESF) . BDF possesses three active sites to selectively participate in the construction of 4-membered, 5-membered and 6-membered cyclic sulfonamide (sultams) bearing aliphatic sulfonyl fluoride moieties for further manipulations in a fast, efficient and practical manner .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.26 . Other physical and chemical properties such as storage temperature, purity, country of origin, shipping temperature, and physical form were not explicitly mentioned in the search results .

Scientific Research Applications

Chemical Sensing and Analysis

The application of benzenesulfonyl fluoride derivatives in chemical sensing, particularly for the detection of aqueous fluoride ions, showcases the importance of these compounds in analytical chemistry. For instance, the study of the aqueous fluoride chemosensor BTTPB, which utilizes a desilylation reaction mechanism facilitated by benzenesulfonyl fluoride derivatives, highlights their role in fluorescent sensing mechanisms. This mechanism involves excited state intramolecular proton transfer (ESIPT) processes, offering insights into the complex interactions at play in chemical sensing applications (Chen et al., 2014).

Synthesis and Organic Chemistry

Benzenesulfonyl fluoride derivatives are pivotal in the synthesis of complex organic molecules, including the generation of benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process. This illustrates their utility in enabling various chemical transformations, such as the production of polysubstituted benzenes, by acting as a critical component in the synthesis pathway (Ikawa et al., 2011).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, benzenesulfonyl fluoride derivatives have been explored for their potential in creating new therapeutic agents. Their role in the synthesis of compounds with cytotoxic activities, such as new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, underscores their importance in drug design and development. These compounds have shown promise in inhibiting carbonic anhydrase enzymes, which are significant targets for various therapeutic applications, including tumor specificity (Gul et al., 2016).

Advanced Material Science

The fluorination of polymeric carbon nitride solids, using benzenesulfonyl fluoride derivatives, demonstrates the compound's versatility in material science. This modification technique not only enhances the textural properties of the materials but also fine-tunes their electronic band gaps, leading to improved photocatalytic activities under visible light. Such advancements are crucial for the development of efficient and sustainable photocatalysts for applications ranging from hydrogen production to organic synthesis (Wang et al., 2010).

properties

IUPAC Name

4-but-3-enoxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZULLLNQLVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-en-1-yloxy)benzene-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.